molecular formula C14H10ClN5O B2415632 2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide CAS No. 1024376-38-2

2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B2415632
CAS No.: 1024376-38-2
M. Wt: 299.72
InChI Key: INOQIPPPAGXZGI-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a carboxamide group, as well as a phenyl ring substituted with a 1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:

    Formation of the 1,2,4-triazole moiety: This can be achieved by reacting hydrazine with formamide under acidic conditions to form 1,2,4-triazole.

    Substitution on the phenyl ring: The 1,2,4-triazole is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Formation of the pyridine ring: The pyridine ring is synthesized separately, often starting from a halogenated pyridine derivative.

    Coupling of the two moieties: The phenyl ring with the 1,2,4-triazole is then coupled with the pyridine ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group on the pyridine ring can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its electronic properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under reflux conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido, cyano, or thiol-substituted derivatives.

    Oxidation and reduction: Products include various oxidized or reduced forms of the original compound.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand the interaction of triazole-containing compounds with enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with desired properties.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar 1,2,4-triazole moiety.

    Anastrozole: An aromatase inhibitor used in breast cancer treatment, also containing a triazole ring.

    Voriconazole: Another triazole antifungal with a similar structure.

Uniqueness

2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to the combination of its pyridine, phenyl, and triazole moieties, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new drugs and materials with tailored properties.

Properties

IUPAC Name

2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-13-12(2-1-7-17-13)14(21)19-10-3-5-11(6-4-10)20-9-16-8-18-20/h1-9H,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOQIPPPAGXZGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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